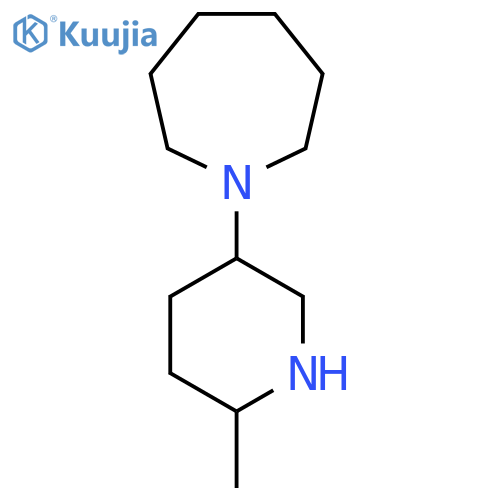Cas no 1340206-86-1 (1H-Azepine, hexahydro-1-(6-methyl-3-piperidinyl)-)

1340206-86-1 structure
商品名:1H-Azepine, hexahydro-1-(6-methyl-3-piperidinyl)-
CAS番号:1340206-86-1
MF:C12H24N2
メガワット:196.332363128662
CID:5273032
1H-Azepine, hexahydro-1-(6-methyl-3-piperidinyl)- 化学的及び物理的性質
名前と識別子
-
- 1-(6-methylpiperidin-3-yl)azepane
- 1H-Azepine, hexahydro-1-(6-methyl-3-piperidinyl)-
-
- インチ: 1S/C12H24N2/c1-11-6-7-12(10-13-11)14-8-4-2-3-5-9-14/h11-13H,2-10H2,1H3
- InChIKey: OEVARUROUCBVJX-UHFFFAOYSA-N
- ほほえんだ: N1(CCCCCC1)C1CNC(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 162
- トポロジー分子極性表面積: 15.3
- 疎水性パラメータ計算基準値(XlogP): 2
1H-Azepine, hexahydro-1-(6-methyl-3-piperidinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-697922-10.0g |
1-(6-methylpiperidin-3-yl)azepane |
1340206-86-1 | 10g |
$4360.0 | 2023-05-26 | ||
| Enamine | EN300-697922-0.25g |
1-(6-methylpiperidin-3-yl)azepane |
1340206-86-1 | 0.25g |
$933.0 | 2023-05-26 | ||
| Enamine | EN300-697922-1.0g |
1-(6-methylpiperidin-3-yl)azepane |
1340206-86-1 | 1g |
$1014.0 | 2023-05-26 | ||
| Enamine | EN300-697922-0.05g |
1-(6-methylpiperidin-3-yl)azepane |
1340206-86-1 | 0.05g |
$851.0 | 2023-05-26 | ||
| Enamine | EN300-697922-0.1g |
1-(6-methylpiperidin-3-yl)azepane |
1340206-86-1 | 0.1g |
$892.0 | 2023-05-26 | ||
| Enamine | EN300-697922-0.5g |
1-(6-methylpiperidin-3-yl)azepane |
1340206-86-1 | 0.5g |
$974.0 | 2023-05-26 | ||
| Enamine | EN300-697922-2.5g |
1-(6-methylpiperidin-3-yl)azepane |
1340206-86-1 | 2.5g |
$1988.0 | 2023-05-26 | ||
| Enamine | EN300-697922-5.0g |
1-(6-methylpiperidin-3-yl)azepane |
1340206-86-1 | 5g |
$2940.0 | 2023-05-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072912-1g |
1-(6-Methylpiperidin-3-yl)azepane |
1340206-86-1 | 95% | 1g |
¥4991.0 | 2023-04-03 |
1H-Azepine, hexahydro-1-(6-methyl-3-piperidinyl)- 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
1340206-86-1 (1H-Azepine, hexahydro-1-(6-methyl-3-piperidinyl)-) 関連製品
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
